Cas no 2138060-47-4 (4-Methyl-3-(thiophen-2-ylsulfanyl)cyclohexan-1-one)

4-Methyl-3-(thiophen-2-ylsulfanyl)cyclohexan-1-one 化学的及び物理的性質
名前と識別子
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- 2138060-47-4
- EN300-1159314
- 4-methyl-3-(thiophen-2-ylsulfanyl)cyclohexan-1-one
- 4-Methyl-3-(thiophen-2-ylsulfanyl)cyclohexan-1-one
-
- インチ: 1S/C11H14OS2/c1-8-4-5-9(12)7-10(8)14-11-3-2-6-13-11/h2-3,6,8,10H,4-5,7H2,1H3
- InChIKey: DDDVJXQPDMUHPE-UHFFFAOYSA-N
- SMILES: S(C1=CC=CS1)C1CC(CCC1C)=O
計算された属性
- 精确分子量: 226.04860741g/mol
- 同位素质量: 226.04860741g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 217
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.6Ų
- XLogP3: 3.1
4-Methyl-3-(thiophen-2-ylsulfanyl)cyclohexan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1159314-10.0g |
4-methyl-3-(thiophen-2-ylsulfanyl)cyclohexan-1-one |
2138060-47-4 | 10g |
$3191.0 | 2023-06-08 | ||
Enamine | EN300-1159314-0.5g |
4-methyl-3-(thiophen-2-ylsulfanyl)cyclohexan-1-one |
2138060-47-4 | 0.5g |
$713.0 | 2023-06-08 | ||
Enamine | EN300-1159314-1.0g |
4-methyl-3-(thiophen-2-ylsulfanyl)cyclohexan-1-one |
2138060-47-4 | 1g |
$743.0 | 2023-06-08 | ||
Enamine | EN300-1159314-2.5g |
4-methyl-3-(thiophen-2-ylsulfanyl)cyclohexan-1-one |
2138060-47-4 | 2.5g |
$1454.0 | 2023-06-08 | ||
Enamine | EN300-1159314-0.25g |
4-methyl-3-(thiophen-2-ylsulfanyl)cyclohexan-1-one |
2138060-47-4 | 0.25g |
$683.0 | 2023-06-08 | ||
Enamine | EN300-1159314-0.1g |
4-methyl-3-(thiophen-2-ylsulfanyl)cyclohexan-1-one |
2138060-47-4 | 0.1g |
$653.0 | 2023-06-08 | ||
Enamine | EN300-1159314-0.05g |
4-methyl-3-(thiophen-2-ylsulfanyl)cyclohexan-1-one |
2138060-47-4 | 0.05g |
$624.0 | 2023-06-08 | ||
Enamine | EN300-1159314-5.0g |
4-methyl-3-(thiophen-2-ylsulfanyl)cyclohexan-1-one |
2138060-47-4 | 5g |
$2152.0 | 2023-06-08 |
4-Methyl-3-(thiophen-2-ylsulfanyl)cyclohexan-1-one 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
4-Methyl-3-(thiophen-2-ylsulfanyl)cyclohexan-1-oneに関する追加情報
Exploring 4-Methyl-3-(thiophen-2-ylsulfanyl)cyclohexan-1-one (CAS No. 2138060-47-4): Properties, Applications, and Innovations
In the realm of organic chemistry, 4-Methyl-3-(thiophen-2-ylsulfanyl)cyclohexan-1-one (CAS No. 2138060-47-4) stands out as a compound of significant interest due to its unique structural features and versatile applications. This cyclohexanone derivative, incorporating a thiophene moiety, has garnered attention in pharmaceutical research, material science, and agrochemical development. Its molecular architecture, characterized by a methyl group at the 4-position and a thiophen-2-ylsulfanyl substituent at the 3-position, offers a compelling platform for synthetic modifications and functional explorations.
The compound's CAS No. 2138060-47-4 serves as a critical identifier in chemical databases, ensuring precise tracking in research and industrial applications. Recent trends in AI-driven drug discovery and green chemistry have amplified interest in such heterocyclic compounds, as they often exhibit favorable bioactivity and environmental compatibility. Researchers are particularly intrigued by the potential of 4-Methyl-3-(thiophen-2-ylsulfanyl)cyclohexan-1-one to serve as a building block for small-molecule therapeutics, given its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.
From a synthetic perspective, the incorporation of a thiophene ring into the cyclohexanone scaffold enhances the compound's electronic properties, making it a candidate for organic electronics and photocatalysis. This aligns with the growing demand for sustainable materials in renewable energy technologies. Additionally, the compound's sulfanyl linkage provides a handle for further derivatization, enabling the creation of libraries of analogs for structure-activity relationship (SAR) studies.
In the context of user-searched queries, questions such as "What are the applications of thiophene derivatives in medicine?" or "How does CAS No. 2138060-47-4 contribute to material science?" reflect the broader curiosity surrounding this compound. Addressing these, studies have highlighted its role in antimicrobial agents and polymer additives, underscoring its multidisciplinary utility. Furthermore, its stability under ambient conditions makes it a practical choice for industrial-scale synthesis.
As the scientific community continues to explore 4-Methyl-3-(thiophen-2-ylsulfanyl)cyclohexan-1-one, its relevance in precision medicine and smart materials is expected to grow. Innovations in computational chemistry are also accelerating its adoption, with in silico models predicting novel applications. For instance, its potential as a flavor enhancer or fragrance intermediate is being investigated, tapping into the booming cosmetic chemistry market.
To summarize, CAS No. 2138060-47-4 represents a nexus of chemistry and innovation, bridging gaps between academia and industry. Its adaptability and functional richness position it as a cornerstone in the development of next-generation bioactive compounds and advanced materials, answering the call for sustainable and high-performance chemical solutions.
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